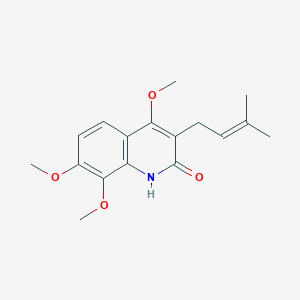
普瑞斯基米安宁
描述
Preskimmianine is a natural product found in Dictamnus albus, Boronia pinnata, and Citrus maxima . It is a secondary metabolite type furoquinoline alkaloid .
Molecular Structure Analysis
The molecular formula of Preskimmianine is C17H21NO4 . Its IUPAC name is 4,7,8-trimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one . The molecular weight is 303.35 g/mol .
Physical And Chemical Properties Analysis
Preskimmianine has a molecular weight of 303.35 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 5 . The topological polar surface area is 56.8 Ų . The complexity is 479 .
科学研究应用
Alzheimer’s Disease Treatment
Preskimmianine: has been identified as a potential acetylcholinesterase (AChE) inhibitor . AChE inhibitors are a class of compounds that can increase cholinergic transmission by blocking the degradation of acetylcholine, which is beneficial in treating Alzheimer’s disease (AD). By inhibiting AChE, Preskimmianine could potentially alleviate cognitive defects in AD patients and act as a disease-modifying agent by preventing the assembly of β-amyloid peptide into amyloid plaques .
Neuroprotection
Studies have shown that Preskimmianine exhibits neuroprotective effects. It has been evaluated for its efficacy in reducing the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated BV-2 microglia . This suggests that Preskimmianine could be beneficial in the treatment of neuroinflammatory conditions and may protect neurons from damage induced by neurotoxicity .
Anti-inflammatory Activity
The anti-inflammatory properties of Preskimmianine are noteworthy. It has been found to inhibit the production of inflammatory cytokines such as TNFα and IL-6, as well as reducing the secretion of NO and PGE2 . These findings indicate that Preskimmianine could be used to develop treatments for various inflammatory diseases.
Anticancer Activity
Preskimmianine: has been isolated from plants that have shown anticancer activities in pharmacological studies . While the direct anticancer effects of Preskimmianine have not been extensively studied, its presence in these plants suggests potential applications in cancer research, possibly as a lead compound for the development of new anticancer drugs.
Antispasmodic and Analgesic Activities
Traditional uses of plants containing Preskimmianine include the treatment of gastrointestinal diseases, which may be attributed to its antispasmodic and analgesic properties . This indicates a potential application in developing treatments for conditions that involve muscle spasms and pain.
Acetylcholinesterase Inhibitor for Cognitive Enhancement
Beyond its potential use in AD treatment, Preskimmianine as an AChE inhibitor could be explored for cognitive enhancement in other neurological disorders where cholinergic deficits are implicated . This could include conditions like dementia, Parkinson’s disease, and others where cognitive function is compromised.
未来方向
作用机制
Target of Action
Preskimmianine is a biogenetic precursor of skimmianine . It has been found to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells . It also shows strong binding affinity with ESR1, PPARG, IL6, TP53, and EGFR .
Mode of Action
Preskimmianine, as an acetylcholinesterase (AChE) inhibitor, prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, preskimmianine increases the concentration of acetylcholine in the brain, potentially improving cognitive function .
Biochemical Pathways
The biosynthesis of preskimmianine starts from anthranilic acid, which is abundant in the family Rutaceae . The process involves several steps, including the formation of anthraniloyl-CoA, extension of the side chain by adding malonyl-CoA, cyclization to form a heterocyclic system, alkylation at the C-3 position, and cyclization on the dimethylallyl sidechain .
Pharmacokinetics
The pharmacokinetic progress of preskimmianine in rats mostly involves changes of the double bond C2-C3 and methoxy groups . .
Result of Action
Preskimmianine’s inhibition of AChE can potentially alleviate the cognitive defects in Alzheimer’s disease patients by elevating acetylcholine levels . It also shows anti-inflammatory properties, as evidenced by its ability to inhibit nitric oxide production in LPS-stimulated BV2 cells .
属性
IUPAC Name |
4,7,8-trimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-10(2)6-7-12-15(21-4)11-8-9-13(20-3)16(22-5)14(11)18-17(12)19/h6,8-9H,7H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEZQCLAAGSHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C(=C(C=C2)OC)OC)NC1=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Preskimmianine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Preskimmianine and where is it found?
A1: Preskimmianine is a quinoline alkaloid found in plants of the Rutaceae family. It has been isolated from several species, including Dictamnus dasycarpus, Acronychia oligophylebia, and Dictamnus albus [, , ].
Q2: Has Preskimmianine been investigated for any biological activities?
A2: While Preskimmianine itself hasn't been extensively studied for its biological activity, research shows that it's a potential precursor to Skimmianine []. Additionally, extracts containing Preskimmianine, alongside other alkaloids, have shown some promising activities:
- Antifungal Activity: Extracts from Acronychia oligophylebia containing Preskimmianine exhibited a broad spectrum of antifungal activity, although the potency was reported as weak [, ].
- Inhibition of Nitric Oxide Production: Studies on extracts from Dictamnus dasycarpus root bark, which contained Preskimmianine, demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells []. This suggests a potential role in modulating inflammatory responses.
Q3: What is the structure of Preskimmianine?
A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of Preskimmianine, they highlight its close structural relationship to Skimmianine. Preskimmianine is considered the biogenetic precursor to Skimmianine []. Further research into chemical databases or literature focusing specifically on Preskimmianine would be required to obtain the detailed structural information.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)
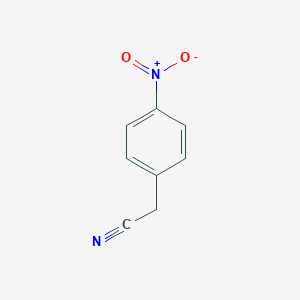

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)
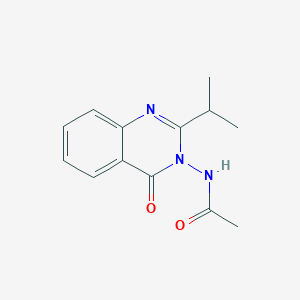
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
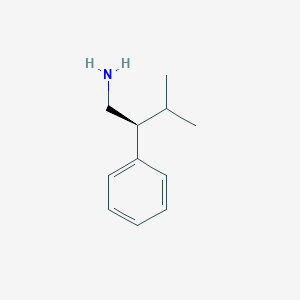



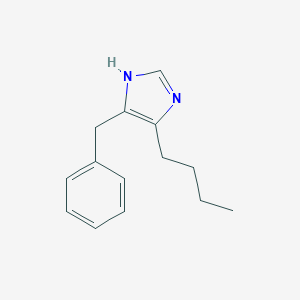
![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)